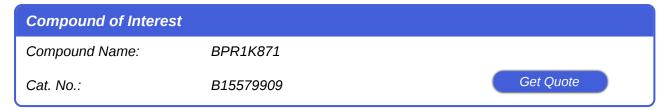


BPR1K871: A Comparative Analysis of a Novel Multi-Kinase Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical validation data for **BPR1K871**, a novel quinazoline-based multi-kinase inhibitor, with alternative cancer therapeutics. The information is compiled from peer-reviewed research, presenting quantitative data, experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Performance Comparison

BPR1K871 has been evaluated for its inhibitory activity against key kinases and its anti-proliferative effects in various cancer cell lines. The following tables summarize the quantitative data from these validation studies, comparing **BPR1K871** to other established kinase inhibitors.

Table 1: Kinase Inhibition Profile



Compound	FLT3 IC50 (nM)	AURKA IC50 (nM)	AURKB IC₅₀ (nM)
BPR1K871	19	22	13
VX680	-	-	-
Barasertib	-	-	-
Linifanib	-	-	-
Sorafenib	-	-	-
PKC412	-	-	-

Note: Specific IC₅₀ values for the comparator drugs were not detailed in the initial source material but they were used as standard inhibitors in the study.[1]

Table 2: Anti-Proliferative Activity (EC50) in Cancer Cell Lines

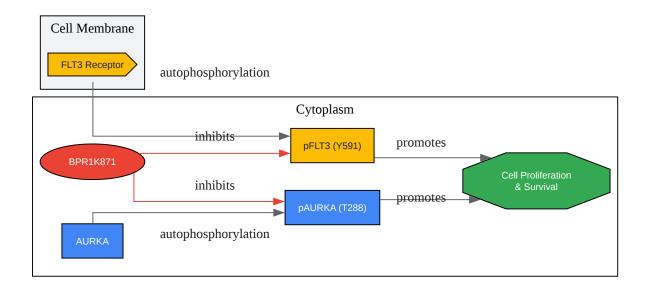


Cell Line	Cancer Type	FLT3 Status	BPR1K871 (nM)	Comparator Compound(s)
MOLM-13	Acute Myeloid Leukemia (AML)	ITD positive	~5	Better than standard inhibitors tested[1]
MV4-11	Acute Myeloid Leukemia (AML)	ITD positive	~5	Better than standard inhibitors tested[1]
RS4-11	-	Expressing	Low nanomolar	Better than standard inhibitors tested[1]
U937	Leukemia	Negative	Micromolar range	-
K562	Leukemia	Negative	Micromolar range	-
COLO205	Colorectal	-	< 100	-
Mia-PaCa2	Pancreatic	-	< 100	-

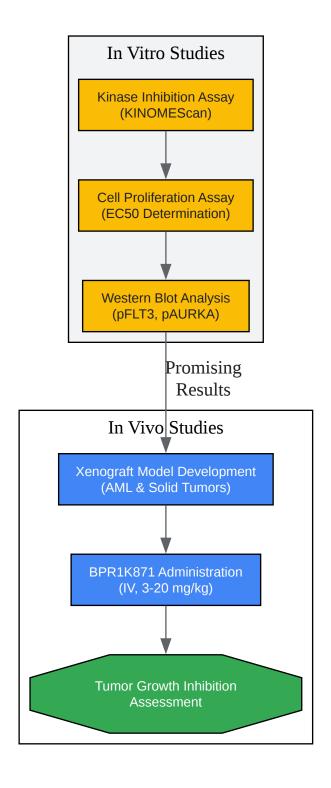
Mechanism of Action: Dual Inhibition of FLT3 and Aurora Kinases

BPR1K871 functions as a multi-kinase inhibitor, with potent activity against FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B).[1][2] The inhibition of these kinases disrupts critical signaling pathways involved in cell proliferation and survival, particularly in cancer cells that are dependent on these pathways.









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References

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
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